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Compound of Interest

4'-Bromo-2-(4-
Compound Name:
fluorophenyl)acetophenone

CAS No.: 107028-32-0

Cat. No.: B011718

Get Quote

\ J

The name "4'-Bromo-2-(4-fluorophenyl)acetophenone” is frequently encountered in
chemical literature and supplier catalogs. While descriptive, it represents a semi-systematic
nomenclature that combines a common name ("acetophenone") with locants to describe
substitutions. For unambiguous scientific communication and regulatory purposes, adherence
to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is
essential.

The Parent Structure: Acetophenone

"Acetophenone" is a retained IUPAC name for the simplest aromatic ketone, 1-
phenylethanone.[1][2][3][4] Its structure consists of a two-carbon ethanone chain where one
carbon is the carbonyl group (C1) and the other is a methyl group (C2). The C1 carbon is
attached to a phenyl ring. In the semi-systematic name, the positions on the phenyl ring are
designated with primed numbers (e.g., 4'-bromo) to distinguish them from the ethanone chain
carbons.

Systematic IUPAC Nomenclature Workflow
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The IUPAC system provides a logical, step-by-step process for naming organic compounds,
ensuring that a unique name corresponds to a single structure.[5][6][7]

Step 1: Identify the Principal Functional Group and Parent Chain. The highest priority functional
group in this molecule is the ketone. The longest continuous carbon chain containing this group
has two carbons. Therefore, the parent alkane is ethane, and the suffix is changed from "-e" to

"-one", making the parent chain ethanone.[7][8][9]

Step 2: Number the Parent Chain. The chain is numbered to give the carbonyl carbon the
lowest possible locant. In a two-carbon chain, the carbonyl carbon is designated as position 1.

Step 3: Identify and Name the Substituents. The ethanone chain has two complex substituents:

o At position 1: A phenyl ring which is itself substituted with a bromine atom at its para-position
(position 4). This substituent is named (4-bromophenyl).

e At position 2: A phenyl ring substituted with a fluorine atom at its para-position (position 4).
This substituent is named (4-fluorophenyl).

Step 4: Assemble the Full IUPAC Name. The substituents are listed alphabetically (bromo-
comes before fluoro-). The complete and preferred IUPAC name is constructed by combining
the locants, substituent names, and the parent name.

Thus, the definitive IUPAC name is 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one.

The following diagram illustrates the logical workflow for determining the IUPAC name.

Click to download full resolution via product page

Workflow for IUPAC Name Determination.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://pressbooks.bccampus.ca/chem1114langaracollege/chapter/20-3-aldehydes-ketones-carboxylic-acids-and-esters/
https://www.jove.com/science-education/v/12323/iupac-nomenclature-of-ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Nomenclature_of_Aldehydes_and_Ketones
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Nomenclature_of_Aldehydes_and_Ketones
https://en.wikipedia.org/wiki/Ketone
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/naming-aldehydes-ketones/
https://www.benchchem.com/product/b011718/docs?utm_src=pdf-body-img#deconstructing-the-nomenclature-from-common-name-to-iupac-standard
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Physicochemical
Properties

The structural arrangement of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is key to its
reactivity and utility. The molecule features a central ketone linker between two distinct,
halogenated aromatic rings.

Structure of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one.

The key physicochemical properties of this compound are summarized in the table below.

Property Value Source(s)

1-(4-bromophenyl)-2-(4-

UPAC Name fluorophenyl)ethan-1-one

CAS Number 107028-32-0 [10][11]
Molecular Formula C14H10BrFO [10]
Molecular Weight 293.13 g/mol [10]
Boiling Point 387.6°C at 760 mmHg [10]
Density 1.45 g/cm3 [10]

Synthesis and Reactivity Insights

Halogenated acetophenone derivatives are crucial intermediates in organic synthesis.[12] The
synthesis of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one can be approached through
several established organic chemistry transformations. A representative protocol involves the o-
bromination of a precursor ketone.

Representative Synthetic Protocol: a-Bromination

This protocol outlines the synthesis of an a-bromoacetophenone, a class of compounds to
which the target molecule's precursor belongs. The a-position (C2) of the ketone is selectively
brominated.
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Objective: To synthesize an a-bromoacetophenone derivative from the corresponding

substituted acetophenone.

Materials:

Substituted acetophenone (e.g., 1-(4-bromophenyl)ethanone)
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide)
Radical initiator (e.g., AIBN or benzoyl peroxide), if using NBS

Appropriate solvent (e.g., Acetic acid, Methanol, or CCla4)

Step-by-Step Methodology:

Dissolution: Dissolve the starting acetophenone derivative in the chosen solvent within a
round-bottom flask equipped with a magnetic stirrer and reflux condenser.

Reagent Addition: Add the brominating agent to the solution. If using NBS, a catalytic amount
of a radical initiator is also added. The reaction is often performed under inert atmosphere
(e.g., nitrogen or argon).

Reaction: Heat the mixture to reflux (or the optimal temperature determined for the specific
reagents) and stir for the required duration (typically several hours), monitoring the reaction
progress by Thin Layer Chromatography (TLC).[12][13]

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary,
filter to remove any solid byproducts (like succinimide from NBS).

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract
the product into an organic solvent such as ethyl acetate or dichloromethane.

Washing: Wash the combined organic layers sequentially with an aqueous solution of
sodium thiosulfate (to quench any remaining bromine), sodium bicarbonate (to neutralize
acid), and finally with brine.[14]

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SOa4 or MgSOQa.), filter, and
concentrate the solvent under reduced pressure. The resulting crude product can be purified
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by recrystallization or column chromatography to yield the pure a-bromoacetophenone.

Causality: The choice of a brominating agent like pyridine hydrobromide perbromide is often
preferred for its safety and efficiency over liquid bromine.[12] The reaction proceeds via an enol
or enolate intermediate, with the acidic or basic conditions facilitating the formation of this
nucleophilic species, which then attacks the bromine.

Applications in Research and Drug Development

1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is not merely a chemical curiosity; itis a
highly versatile building block in the synthesis of more complex molecules, particularly in the
pharmaceutical industry.[15][16]

» Medicinal Chemistry Scaffold: The structure contains two distinct aromatic rings that can be
independently functionalized. The aryl bromide is a prime handle for palladium-catalyzed
cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of
diverse molecular fragments.

» Bioisosteric Replacement: The fluorine atom is a crucial element in modern drug design. Its
small size and high electronegativity can modulate a molecule's metabolic stability,
lipophilicity, and binding affinity to biological targets.[17] Compounds containing the
fluorophenyl motif are explored extensively in drug discovery.

 Intermediate for Bioactive Compounds: a-Bromoacetophenones are well-established
precursors for a wide range of heterocyclic compounds and other pharmacologically active
agents, including anti-inflammatory drugs and enzyme inhibitors.[12]

The role of this molecule as a synthetic intermediate is depicted below.
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Chemical Transformations Synthesized Products

Ketone Reduction/ . .
Batvetkzan Chiral Alcohols / Amines
Nucleophilic Substitution ) Heterocyclic Scaffolds
(at C2) (e.g., Thiazoles, Imidazoles)

Suzuki Coupling
(at Bromine site)

1-(4-bromophenyl)-2-
(4-fluorophenyl)ethan-1-one

Complex Biaryl Compounds

Click to download full resolution via product page

Role as a Versatile Synthetic Intermediate.

Conclusion

The compound 4'-Bromo-2-(4-fluorophenyl)acetophenone is systematically and
unambiguously named 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one according to IUPAC
nomenclature. This guide has elucidated the logical process for arriving at this name, detailed
the molecule's key properties, and outlined its synthetic context. Its structural features,
particularly the differentially halogenated phenyl rings flanking a ketone, make it a valuable and
reactive intermediate for researchers in organic synthesis and a strategic building block for
professionals in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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